4-Bromo-2-phenylpyridine
Overview
Description
4-Bromo-2-phenylpyridine is a compound that is part of a broader class of bromopyridines, which are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various complex molecules. These compounds are characterized by the presence of a bromine atom and a phenyl group attached to a pyridine ring, a structure that is often leveraged in cross-coupling reactions and the construction of more elaborate chemical architectures.
Synthesis Analysis
The synthesis of bromopyridine derivatives, including 4-bromo-2-phenylpyridine, can be achieved through various methods. One approach involves the self-condensation of 4-bromopyridine, which can result in a conjugated polymer that includes 4-bromo-2-phenylpyridine units within its structure . Another method includes the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, which can yield 4-bromo-2-carbon substituted pyridines under palladium catalysis . Additionally, the Kröhnke synthesis has been used to functionalize 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, which are closely related to the target compound .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which shares some structural features with 4-bromo-2-phenylpyridine, has been characterized by X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . Density functional theory (DFT) methods have also been employed to study the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, providing insights into the electronic properties and substituent effects on the pyridine ring .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in various chemical reactions. The presence of a bromine atom makes them suitable for nucleophilic substitution reactions, as demonstrated in the synthesis of pentasubstituted pyridines using halogen dance reactions . Furthermore, the halogen atom can act as a good leaving group in multicomponent chemistry, as shown by the use of 2-bromo-6-isocyanopyridine in the synthesis of complex molecules like opioids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-phenylpyridine are influenced by the bromine and phenyl substituents on the pyridine ring. These substituents can affect the compound's melting point, solubility, and reactivity. For example, the introduction of a bromine atom can enhance the electrophilic character of the pyridine ring, as observed in the regioselectivity of Suzuki cross-coupling reactions . The electronic effects of the substituents also play a role in the photophysical properties of the compound, which can be explored through the synthesis of low-molecular-weight model compounds for conjugated polymers .
Scientific Research Applications
Insecticidal Activity
- Application Summary: 2-Phenylpyridine derivatives, including 4-Bromo-2-phenylpyridine, have been synthesized and tested for insecticidal activity against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .
- Methods of Application: The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions were mild, and the product was easy to separate with a yield of about 85% .
- Results: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .
Drug Synthesis
- Application Summary: 4-Bromo-2-phenylpyridine is used extensively in drug synthesis.
- Methods of Application: The specific methods of application in drug synthesis are not provided in the source.
- Results: The outcomes of the drug synthesis using 4-Bromo-2-phenylpyridine are not specified in the source.
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: 4-Bromo-2-phenylpyridine is used in the synthesis of p38α mitogen activated protein kinase inhibitors .
- Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of palladium as a catalyst .
- Results: The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
Synthesis of 2-Substituted Pyridines
- Application Summary: 4-Bromo-2-phenylpyridine can be used in the synthesis of 2-substituted pyridines .
- Methods of Application: The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
- Results: The method afforded 2-substituted pyridines in good yields .
Synthesis of Ocular Age Pigment A2-E
- Application Summary: 2-Bromo-4-methylpyridine, a similar compound to 4-Bromo-2-phenylpyridine, is used in the total synthesis of ocular age pigment A2-E .
- Methods of Application: The specific methods of application in the synthesis of ocular age pigment A2-E are not provided in the source .
- Results: The outcomes of the synthesis using 2-Bromo-4-methylpyridine are not specified in the source .
Synthesis of 2-Substituted Pyridines
- Application Summary: 4-Bromo-2-phenylpyridine can be used in the synthesis of 2-substituted pyridines .
- Methods of Application: The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
- Results: The method afforded 2-substituted pyridines in good yields .
Safety And Hazards
While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-bromo-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVQSQHXZRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542252 | |
Record name | 4-Bromo-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylpyridine | |
CAS RN |
98420-98-5 | |
Record name | 4-Bromo-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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